AR Binding Affinity vs. Enzalutamide
Gridegalutamide exhibits a >13-fold higher binding affinity for the androgen receptor (AR) compared to the conventional AR antagonist enzalutamide. This is a critical differentiator for potency in ligand-binding domain (LBD)-dependent assays [1].
| Evidence Dimension | AR binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3.6 nM |
| Comparator Or Baseline | Enzalutamide: Ki = 47.0 nM |
| Quantified Difference | >13-fold increase in binding affinity (lower Ki) |
| Conditions | In vitro AR ligand-binding assay |
Why This Matters
Higher intrinsic AR binding translates to more potent target engagement, which is essential for both degradation efficiency and direct antagonism in AR-driven prostate cancer models.
- [1] Drug Hunter. Gridegalutamide (BMS-986365, CC-94676). Table 2: Comparison of AR binding affinities. https://drughunter.com/molecule/gridegalutamide-bms-986365-cc-94676 View Source
